molecular formula C17H22F3N3O4 B1397068 Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate CAS No. 1247040-82-9

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate

Cat. No. B1397068
M. Wt: 389.4 g/mol
InChI Key: MIGTZNUPDXAMSH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate.

  • Molecular Formula : C₁₆H₂₁F₃N₂O₂.

  • Molecular Weight : 330.35 g/mol.

  • CAS Number : 1121599-88-9.

  • Appearance : It is a crystalline solid.



Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group and a trifluoromethyl-substituted phenyl ring. The nitro group is attached to the phenyl ring. The compound’s three-dimensional arrangement plays a crucial role in its properties and interactions.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions.

  • Reduction : The nitro group can be reduced to an amino group.

  • Substitution Reactions : The trifluoromethyl group may undergo substitution reactions.



Physical And Chemical Properties Analysis


  • Solubility : The compound’s solubility depends on the solvent, but it is likely to be sparingly soluble in water.

  • Melting Point : The melting point of this compound is not explicitly reported.

  • Stability : It is stable under normal conditions but may degrade under extreme heat or light exposure.


Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a derivative similar to the compound , was synthesized and characterized, serving as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
  • Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized as an intermediate in biologically active compounds such as crizotinib (D. Kong et al., 2016).

Structural and Chemical Analysis

  • The synthesis of related compounds, such as (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, involved complex multi-step processes and provided insights into the structural characteristics and potential applications of such compounds (R. Vaid et al., 2013).

Potential Therapeutic Applications

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was identified as an important intermediate for small molecule anticancer drugs, demonstrating the potential therapeutic applications of compounds with similar structures (Binliang Zhang et al., 2018).

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

  • Hazard Information : No specific hazards are reported, but standard laboratory precautions apply.


Future Directions

Research avenues for Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate include:



  • Biological Studies : Investigate its potential biological activities.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore modifications for improved properties.


Please note that the information provided is based on available data, and further scientific investigation is essential for a deeper understanding of this compound.


properties

IUPAC Name

tert-butyl 4-[4-nitro-3-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O4/c1-16(2,3)27-15(24)22-8-6-11(7-9-22)21-12-4-5-14(23(25)26)13(10-12)17(18,19)20/h4-5,10-11,21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGTZNUPDXAMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (5 g, 24 mmol) in DMSO (50 ml) was added tert-butyl 4-aminopiperidine-1-carboxylate (4.78 g, 23.9 mmol, 1 eq.) and potassium carbonate (9.9 g, 72 mmol, 3 eq.). The resulting mixture was stirred with heating overnight at 100° C. (oil bath) and then diluted with water (300 ml). The solids were collected by filtration to afford tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate as a yellow powder (8 g, 86%); (ES, m/z): [M+H]+ 390.0; 1H NMR (300 MHz, DMSO-d6): δ 8.06 (d, J=9.3 Hz, 1H), 7.47 (d, J=7.8 Hz, 1H), 7.08 (d, J=2.1 Hz, 1H), 6.89 (dd, J=2.4, 9.3 Hz, 1H), 3.87 (d, J=13.5 Hz, 2H), 3.68 (m, 1H), 2.95 (m, 2H), 2.54 (s, 0.6H), 1.89 (m, 2H), 1.39 (s, 9H), 1.28 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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